molecular formula C21H44N2S B8695042 Thiourea, N,N'-didecyl- CAS No. 7614-64-4

Thiourea, N,N'-didecyl-

Cat. No.: B8695042
CAS No.: 7614-64-4
M. Wt: 356.7 g/mol
InChI Key: KVPJJDWEFYTGMD-UHFFFAOYSA-N
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Description

Significance of Thiourea (B124793) Architectures in Advanced Chemical Systems

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, is structurally similar to urea (B33335), with the oxygen atom replaced by a sulfur atom. annexechem.com This substitution gives thiourea and its derivatives a distinct set of properties that make them valuable in a wide range of chemical applications. annexechem.com The thiourea moiety is a versatile building block in organic synthesis, particularly in the creation of heterocyclic compounds. annexechem.comuou.ac.in

One of the most significant features of the thiourea framework is its ability to form stable complexes with a variety of metal ions, acting as a chelating agent. annexechem.com This property is utilized in analytical chemistry for the separation and determination of metal ions and in industrial processes like ore leaching. annexechem.comtaylorandfrancis.comiarc.fr The nitrogen and sulfur atoms in the thiourea group can act as both hydrogen bond donors and acceptors, a crucial characteristic for the construction of supramolecular assemblies. nih.govnih.gov This hydrogen-bonding capability allows thiourea-based molecules to interact with biological targets such as proteins and enzymes, leading to a broad spectrum of pharmacological activities in various derivatives. nih.govmdpi.com

The versatility of the thiourea unit extends to its use as a catalyst in organic reactions and as an intermediate in the production of pharmaceuticals and other fine chemicals. annexechem.comtaylorandfrancis.com Its derivatives have been investigated for a wide array of biological activities, including antibacterial, antioxidant, and anticancer properties. mdpi.com

Rationale for Didecyl Functionalization in Supramolecular and Material Design

The attachment of two decyl (C10) alkyl chains to the thiourea core, creating N,N'-didecylthiourea, is a deliberate design choice aimed at manipulating the molecule's physical and chemical properties for specific applications in supramolecular chemistry and material science. The long, nonpolar didecyl chains significantly influence the molecule's solubility, making it more compatible with non-aqueous environments and lipid bilayers. mdpi.com

A primary driver for didecyl functionalization is to promote self-assembly and the formation of ordered nanostructures. mdpi.com The hydrophobic interactions between the long alkyl chains are a powerful force for driving the spontaneous organization of molecules into larger, well-defined architectures. nih.gov This, combined with the hydrogen-bonding capabilities of the central thiourea group, allows N,N'-didecylthiourea to form complex supramolecular structures. nih.gov These self-assembled systems can create unique microenvironments, for example, by forming vesicles or micelles that can encapsulate other molecules. acs.orgresearchgate.net

In the context of material design, the long alkyl chains can impart liquid crystalline properties and influence the morphology of thin films and coatings. The ability to control the assembly of molecules on a surface is critical for developing new functional materials, and the didecyl groups provide a mechanism for achieving this control through van der Waals forces. researchgate.net This strategy of using alkyl chain functionalization is a common approach in designing molecules for applications in drug delivery, sensing, and the creation of responsive "smart" materials. mdpi.commagtech.com.cn

Scope and Research Trajectories of N,N'-Didecylthiourea

The specific combination of a hydrogen-bonding thiourea core and long alkyl chains in N,N'-didecylthiourea opens up several avenues for research and application. Current investigations leverage its unique self-assembly properties and its ability to interact with other chemical species.

One area of focus is its use in the development of chemical sensors. The thiourea group can act as a binding site for specific ions or molecules, and the resulting interaction can disrupt the self-assembled structure, leading to a detectable signal, such as a change in fluorescence. nih.gov For instance, the binding of a metal cation can cause electrostatic repulsion that alters the aggregation state of the molecules. nih.gov

Another promising research direction is in the field of materials science, particularly as a corrosion inhibitor. The molecule can adsorb onto a metal surface, forming a protective, self-assembled monolayer. The long didecyl chains create a hydrophobic barrier that repels water and corrosive agents, while the sulfur and nitrogen atoms of the thiourea group can coordinate with the metal surface, enhancing adhesion.

Furthermore, N,N'-didecylthiourea and similar amphiphilic thiourea derivatives are being explored as building blocks for creating novel supramolecular polymers and gels. These materials, held together by non-covalent interactions, can exhibit interesting properties such as responsiveness to stimuli like temperature or pH. nih.gov Research is also directed towards its potential role in the synthesis and stabilization of nanoparticles, where the thiourea moiety can cap the nanoparticle surface and the alkyl chains provide solubility and stability in various solvents.

Properties

CAS No.

7614-64-4

Molecular Formula

C21H44N2S

Molecular Weight

356.7 g/mol

IUPAC Name

1,3-didecylthiourea

InChI

InChI=1S/C21H44N2S/c1-3-5-7-9-11-13-15-17-19-22-21(24)23-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3,(H2,22,23,24)

InChI Key

KVPJJDWEFYTGMD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNC(=S)NCCCCCCCCCC

Origin of Product

United States

Synthetic Methodologies for N,n Didecylthiourea and Analogous Derivatives

Historical Perspectives and Evolution of Thiourea (B124793) Synthesis Relevant to N,N'-Didecylthiourea

The synthesis of thioureas has a long history, with initial methods often relying on the reaction of amines with carbon disulfide or the isomerization of ammonium (B1175870) thiocyanate (B1210189). wikipedia.orgbibliotekanauki.pl One of the earliest methods involved the reaction of hydrogen sulfide (B99878) with cyanamide. bibliotekanauki.pl Another historical approach is the reaction of carbon disulfide with ammonia (B1221849) to produce dithiocarbamate, which is then decomposed to ammonium thiocyanate and subsequently isomerized to thiourea. bibliotekanauki.pl However, these early methods often suffered from low yields and harsh reaction conditions. bibliotekanauki.pl

The development of isothiocyanates as key intermediates marked a significant advancement in thiourea synthesis. mdpi.com The reaction of an amine with an isothiocyanate provides a direct and generally high-yielding route to N,N'-disubstituted thioureas. mdpi.com This fundamental reaction has been the cornerstone for the synthesis of a vast array of thiourea derivatives. Over time, research has focused on developing milder and more efficient ways to generate isothiocyanates and to carry out the subsequent reaction with amines.

Contemporary Synthetic Strategies for N,N'-Didecylthiourea

Modern synthetic approaches for N,N'-didecylthiourea prioritize high yields, operational simplicity, and the principles of green chemistry. These strategies can be broadly categorized into one-pot protocols, multistep routes, and methods focused on optimizing reaction parameters.

One-pot syntheses are highly valued for their efficiency, as they combine multiple reaction steps into a single operation without the need for isolating intermediates. nih.gov This approach reduces solvent waste, time, and cost. For the synthesis of N,N'-dialkylthioureas, one-pot methods have been developed that utilize various starting materials. A notable green chemistry approach involves the reaction of primary aliphatic amines and carbon disulfide in an aqueous medium at room temperature, which proceeds without a catalyst and produces excellent yields. researchgate.net

Another innovative one-pot method involves the use of sulfur and malonic acids, promoted by dimethyl sulfoxide (B87167) (DMSO), to react with amines, yielding a range of thioureas under mild heating. acs.org Furthermore, multicomponent reactions (MCRs) have emerged as a powerful tool in one-pot synthesis, allowing for the construction of complex molecules in a single step. nih.govbeilstein-journals.org For instance, a continuous-flow synthesis of thioureas has been developed from isocyanides, amines, and sulfur, utilizing an aqueous polysulfide solution for mild and homogeneous reaction conditions. grafiati.com

Table 1: Comparison of One-Pot Synthetic Methods for Thioureas

Method Starting Materials Reaction Conditions Advantages
Aqueous Synthesis researchgate.net Primary aliphatic amines, Carbon disulfide Water, Room temperature Catalyst-free, High yield, Simple workup
DMSO-Promoted Synthesis acs.org Amines, Sulfur, Malonic acid Mild heating, DMSO Wide substrate scope
Continuous-Flow Synthesis grafiati.com Isocyanides, Amines, Sulfur Aqueous polysulfide, Continuous flow Mild conditions, Homogeneous
Ugi-type Reaction mdpi.com Aldehyde, Amine, Isocyanide, Thio-component Multicomponent High complexity from simple precursors

Multistep synthesis provides a controlled approach to constructing complex molecules like N,N'-didecylthiourea, where each step is optimized for yield and purity. vapourtec.comsolubilityofthings.com A common multistep strategy involves the initial synthesis of an isothiocyanate, followed by its reaction with an amine. For instance, an amine can be converted to an isothiocyanate through a reaction with carbon disulfide in the presence of a base, followed by treatment with a reagent like tosyl chloride. taylorandfrancis.com This intermediate isothiocyanate is then reacted with the desired amine to form the target thiourea. taylorandfrancis.com

This stepwise approach allows for the purification of intermediates, which can be crucial for achieving high purity in the final product. It also offers flexibility in introducing different functional groups at various stages of the synthesis. For example, in the synthesis of thiourea-based organogelators, a complex amine can first be converted to an isothiocyanate, which is then coupled with various primary amines to create a library of potential gelators. tandfonline.comresearchgate.netresearchgate.net

Optimizing reaction conditions is a critical aspect of synthetic chemistry to maximize yield and purity while minimizing reaction time and cost. nih.gov Key parameters that are often optimized include temperature, solvent, catalyst, and reactant concentrations. researchgate.net

For the synthesis of N,N'-disubstituted thioureas, the choice of solvent can significantly impact the reaction rate and yield. researchgate.net Studies have shown that for certain reactions, using a combination of water and a deep eutectic solvent (DES) can enhance both the yield and the reaction rate. researchgate.net The temperature is another crucial factor; while higher temperatures generally increase the reaction rate, they can also lead to side reactions. mdpi.com Therefore, finding the optimal temperature is essential. For instance, in the synthesis of N-doped porous carbons from urea (B33335) formaldehyde (B43269) resin, the activation temperature was a key parameter controlled to optimize the material's properties. mdpi.com The molar ratio of reactants is also carefully adjusted to ensure complete conversion and high yield. mdpi.com

Table 2: Key Parameters for Optimization in Thiourea Synthesis

Parameter Effect on Reaction Example of Optimization
Solvent Influences solubility, reaction rate, and sometimes product selectivity. researchgate.net Using a water/DES mixture to improve yield and rate. researchgate.net
Temperature Affects reaction rate and can influence the formation of side products. Finding the optimal temperature to maximize yield without promoting decomposition. mdpi.com
Catalyst Can significantly increase the reaction rate and enable reactions under milder conditions. google.com Using a specific catalyst to shorten reaction time and reduce residual starting materials. google.com
Reactant Ratio Determines the extent of reaction and can prevent the formation of byproducts. mdpi.com Using a slight excess of one reactant to drive the reaction to completion. mdpi.com

Preparation of N,N'-Didecylthiourea Precursors and Intermediates

The primary precursors for the synthesis of N,N'-didecylthiourea are decylamine (B41302) and a source of the thiocarbonyl group. Decylamine can be sourced commercially or synthesized through various methods. One common method for preparing primary amines is the reductive amination of the corresponding aldehyde or ketone. diva-portal.org

The thiocarbonyl group is typically introduced via carbon disulfide or an isothiocyanate. Decyl isothiocyanate, a key intermediate, can be prepared from decylamine. A general method for synthesizing isothiocyanates involves the reaction of a primary amine with carbon disulfide to form a dithiocarbamic acid salt, which is then treated with a reagent like tosyl chloride to facilitate the elimination of H₂S and formation of the isothiocyanate. tandfonline.comresearchgate.net Alternatively, isothiocyanates can be generated from the reaction of ammonium thiocyanate with acid chlorides. researchgate.net

The synthesis of more complex thiourea derivatives may require the preparation of elaborate precursors. For example, in the synthesis of peptide-thioester precursors, N-acylurea linkers are employed, which themselves are synthesized through multi-step procedures. nih.gov Similarly, the synthesis of certain heterocyclic systems containing a thiourea moiety involves the preparation of specific amino-mercapto pyrimidine (B1678525) precursors. researchgate.net

Derivatization Strategies for N,N'-Didecylthiourea (e.g., thiourea-based organogelators with dodecyl chains)

Derivatization is the process of chemically modifying a compound to enhance its properties for a specific application. libretexts.orgresearchgate.net N,N'-didecylthiourea and its analogs can be derivatized to create molecules with tailored functionalities. A significant area of application for such derivatives is in the formation of organogels.

Thiourea-based organogelators often feature long alkyl chains, such as dodecyl groups, which contribute to the self-assembly process that leads to gelation. tandfonline.comresearchgate.netresearchgate.net The synthesis of these organogelators typically involves reacting a functionalized isothiocyanate with an amine bearing long alkyl chains. For example, (+)-dehydroabietylamine, a tricyclic diterpene, can be converted into an isothiocyanate and then reacted with primary amines with varying alkyl chain lengths (e.g., hexyl, octyl, dodecyl) to produce thiourea-based organogelators. taylorandfrancis.comtandfonline.comresearchgate.netresearchgate.netfigshare.com Studies have shown that the gelation ability of these compounds often increases with the length of the alkyl spacer. tandfonline.comresearchgate.netresearchgate.net

The derivatization strategy can be quite versatile. By starting with a core molecule and reacting it with different amines or isothiocyanates, a library of compounds with potentially different gelation properties can be synthesized. mdpi.com This allows for the fine-tuning of the organogelator's properties for specific solvents and applications. The characterization of these derivatives involves techniques such as NMR spectroscopy, mass spectrometry, and FTIR spectroscopy to confirm their structures. tandfonline.comresearchgate.netfigshare.com

Advanced Spectroscopic and Structural Characterization of N,n Didecylthiourea Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. chemicalbook.comresearchgate.net For N,N'-didecylthiourea, ¹H and ¹³C NMR would be the primary methods used.

Elucidation of Molecular Connectivity and Conformation

¹H NMR spectroscopy would provide information about the different types of protons in the N,N'-didecylthiourea molecule. The spectrum would be expected to show distinct signals for the protons on the decyl chains and the N-H protons of the thiourea (B124793) group. The chemical shifts (δ) of these signals would indicate their electronic environment, and the integration of the peaks would correspond to the number of protons of each type. Spin-spin coupling patterns would reveal the connectivity of the protons, helping to confirm the structure of the decyl chains.

¹³C NMR spectroscopy would show signals for each unique carbon atom in the molecule. ceitec.czoregonstate.educompoundchem.com The chemical shift of the C=S carbon would be a key indicator of the thiourea group. Signals for the methylene (B1212753) (-CH₂-) and methyl (-CH₃) carbons of the decyl chains would also be observed at characteristic chemical shifts. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH, CH₂, and CH₃ groups. ceitec.cz

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish the connectivity between protons and carbons, respectively, providing unambiguous assignment of all signals and confirming the molecular structure.

Investigation of Dynamic Processes in Solution

Dynamic NMR spectroscopy could be used to study dynamic processes such as restricted rotation around the C-N bonds of the thiourea moiety due to their partial double bond character. oregonstate.eduresearchgate.net At low temperatures, separate signals for different conformations might be observed, which would coalesce into averaged signals as the temperature is increased. By analyzing the changes in the NMR line shape with temperature, the energy barrier for this rotation could be calculated. Proton exchange processes involving the N-H protons could also be investigated using techniques like saturation transfer. oregonstate.edu

Mass Spectrometry (MS) for Molecular Characterization (e.g., High-Resolution Electrospray Ionization Mass Spectrometry, HRESI-MS)

High-resolution mass spectrometry (HRMS), particularly with a soft ionization technique like electrospray ionization (ESI), would be used to determine the precise molecular weight of N,N'-didecylthiourea. nih.gov This would allow for the confirmation of its elemental composition. The mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺ or other adducts. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments could provide further structural information by showing the loss of specific fragments, such as the decyl chains.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups. researchgate.netresearchgate.net

For N,N'-didecylthiourea, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching: around 3200-3400 cm⁻¹

C-H stretching of the alkyl chains: around 2850-2960 cm⁻¹

C=S stretching (Thioamide I band): around 1300-1400 cm⁻¹

C-N stretching (Thioamide II band): around 1500-1550 cm⁻¹

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the C=S bond.

Single Crystal X-ray Diffraction (XRD) for Solid-State Structure Determination

Analysis of Crystal Packing and Intermolecular Interactions

The crystal structure would reveal how the N,N'-didecylthiourea molecules pack in the solid state. This analysis would identify and characterize intermolecular interactions, such as hydrogen bonds between the N-H groups and the sulfur atom of neighboring molecules (N-H···S). Van der Waals interactions between the long decyl chains would also play a significant role in the crystal packing. Understanding these interactions is crucial for explaining the physical properties of the compound in the solid state.

Determination of Bond Lengths and Angles

The core thiourea moiety, S=C(–NHR)₂, exhibits a planarity that is influenced by the nature of the substituent groups. In N,N'-didecylthiourea, the long alkyl chains are expected to have a significant impact on the crystal packing but less so on the fundamental geometry of the thiourea unit itself. The key bond lengths and angles within this central fragment are of primary interest.

Analysis of related compounds, such as N,N′-bis[2-(diethylamino)phenyl]thiourea, reveals characteristic bond distances for the thiourea backbone. nih.gov The carbon-sulfur double bond (C=S) typically has a length in the range of 1.68 to 1.71 Å. nih.govnih.gov The carbon-nitrogen single bonds (C–N) are generally observed to be between 1.34 and 1.37 Å. nih.govnih.gov These values suggest a degree of delocalization of the pi-electrons across the N-C-S system.

The bond angles around the central carbon atom are expected to be close to 120°, consistent with sp² hybridization. For instance, in N,N-di-n-butyl-N′-phenylthiourea, the N–C–N and N–C=S angles deviate slightly from the ideal 120° due to steric and electronic effects of the substituents. nih.gov The presence of intramolecular hydrogen bonding, if sterically permissible, can also influence these parameters. In many crystal structures of substituted thioureas, intermolecular hydrogen bonds between the N-H group of one molecule and the sulfur atom of a neighboring molecule are a common feature, leading to the formation of dimers or extended chains. nih.gov

A representative set of expected bond lengths and angles for the thiourea core of N,N'-didecylthiourea, based on data from analogous compounds, is presented in the table below.

BondExpected Length (Å)Bond AngleExpected Angle (°)
C=S1.68 - 1.71N-C-N115 - 120
C-N1.34 - 1.37N-C=S118 - 123
N-C (alkyl)~1.47C-N-C (alkyl)~120

Note: The values are based on published data for various N,N'-disubstituted thiourea derivatives and represent a probable range for N,N'-didecylthiourea.

Thermal Analysis Techniques for Phase Transitions and Assembly Behavior

Thermal analysis techniques are indispensable for characterizing the phase transitions and assembly behavior of N,N'-didecylthiourea systems. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary methods employed for these investigations. These techniques provide critical information on the thermal stability, melting and crystallization behavior, and the presence of any polymorphic transformations.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A typical DSC thermogram for a compound like N,N'-didecylthiourea would be expected to show a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of this transition are characteristic of the compound's purity and crystalline form. The long decyl chains in N,N'-didecylthiourea may also give rise to more complex phase behavior, such as solid-solid transitions prior to melting, which would appear as additional, smaller endothermic or exothermic peaks. Upon cooling from the melt, a corresponding exothermic peak would indicate crystallization. The study of related thiourea derivatives with liquid crystalline properties has demonstrated the utility of DSC in identifying various mesophase transitions. researchgate.net

TGA provides information about the thermal stability and decomposition profile of a material. By monitoring the mass of a sample as it is heated at a controlled rate, TGA can determine the temperatures at which degradation occurs. For N,N'-didecylthiourea, a TGA curve would likely show a stable baseline up to a certain temperature, after which a significant mass loss would signify the onset of decomposition. This provides an upper limit for the thermal processing of the material.

The data obtained from these thermal analysis techniques is crucial for understanding the self-assembly processes, particularly in the context of organogel formation. The thermal reversibility of gel-sol transitions, a key characteristic of many organogels, can be directly observed and quantified using DSC.

Electron Microscopy Techniques for Morphological Investigations (e.g., Scanning Electron Microscopy, SEM, for organogels)

Electron microscopy techniques are powerful tools for visualizing the microstructure of N,N'-didecylthiourea assemblies, especially in the context of organogels. Scanning Electron Microscopy (SEM) is particularly well-suited for examining the morphology of the gel network. researchgate.net

Organogels are formed through the self-assembly of gelator molecules, like N,N'-didecylthiourea, into a three-dimensional network that immobilizes the solvent. The properties of the gel are intrinsically linked to the architecture of this network. SEM provides high-resolution images of the xerogel, which is the dried gel network remaining after the removal of the solvent.

The insights gained from SEM are crucial for establishing structure-property relationships in N,N'-didecylthiourea organogels. For example, a denser, more interconnected fibrous network would likely result in a mechanically stronger gel. By systematically studying the effects of different conditions on the gel morphology, it is possible to tailor the properties of the resulting soft materials for specific applications.

Coordination Chemistry of N,n Didecylthiourea

N,N'-Didecylthiourea as a Lewis Base Ligand

In the framework of Lewis acid-base theory, N,N'-didecylthiourea functions as a Lewis base, donating electron density to a metal center, which acts as a Lewis acid. The thiourea (B124793) moiety, S=C(NHR)₂, contains three potential donor atoms: the sulfur and two nitrogen atoms. The sulfur atom, being more polarizable and "softer," is generally the preferred coordination site for most transition metals. ub.ac.idmdpi.com This is evidenced by spectroscopic data, which consistently show coordination occurring through the sulfur atom in complexes with ligands like N,N'-diethylthiourea. ub.ac.id The two decyl groups attached to the nitrogen atoms are weakly electron-donating, which slightly increases the electron density on the donor atoms compared to unsubstituted thiourea, thereby enhancing its Lewis basicity.

Binding Modes and Coordination Geometries with Metal Centers

The interaction between N,N'-didecylthiourea and a metal ion results in the formation of a coordination complex with a specific geometry. This geometry is dictated by the coordination number of the central metal ion, the size of the metal ion, and the steric bulk of the ligands. wikipedia.orgyoutube.com Common coordination geometries for transition metal complexes include linear (coordination number 2), trigonal planar (3), tetrahedral and square planar (4), and octahedral (6). youtube.comlibretexts.org

Thiourea ligands can exhibit various coordination modes depending on the specific ligand structure and the metal ion involved.

Monodentate Coordination : This is the most common binding mode for simple N,N'-dialkylthioureas. researchgate.net The ligand binds to the metal center through a single donor atom, which is almost exclusively the sulfur atom. ub.ac.idmdpi.com In such cases, N,N'-didecylthiourea acts as a terminal ligand.

Bidentate Coordination : Bidentate coordination involves the ligand binding to the metal through two donor atoms simultaneously, forming a stable chelate ring. libretexts.org While less common for simple dialkylthioureas, this mode is prevalent in derivatives containing additional functional groups. For instance, acylthioureas can coordinate in a bidentate fashion through the sulfur and oxygen atoms (S,O-chelation). researchgate.netnih.gov Similarly, ligands incorporating a pyridyl group can engage in S,N-bidentate chelation. researchgate.netmdpi.com For N,N'-didecylthiourea itself, bidentate coordination through both sulfur and a nitrogen atom is sterically hindered and electronically less favorable than monodentate S-coordination.

Polydentate Coordination : This mode is observed in more complex ligands where multiple thiourea moieties or other donor groups are incorporated into a single molecular framework, allowing the ligand to bind to a metal center at multiple points. nih.gov

The table below summarizes the common coordination modes of thiourea-type ligands.

Coordination ModeDonor AtomsCommon Ligand TypeResulting Structure
Monodentate SN,N'-DialkylthioureaTerminal Ligand
Bidentate S, OAcylthioureaChelate Ring
Bidentate S, NPyridyl-thioureaChelate Ring

An ambidentate ligand is one that possesses two or more different donor atoms but uses only one at a time to bind to a single metal center. alevelchemistry.co.uk Thiourea and its derivatives are classic examples of ambidentate ligands, with the potential to coordinate through either the sulfur or a nitrogen atom. nih.gov The choice of donor atom is largely governed by the Hard and Soft Acids and Bases (HSAB) principle. cardiff.ac.uk

Sulfur (Soft Donor) : Prefers to bind to soft Lewis acids, which include many middle-to-late transition metals in lower oxidation states, such as Cu(I), Ag(I), Pd(II), and Hg(II).

Nitrogen (Hard Donor) : Would preferentially bind to hard Lewis acids, such as alkali metals, alkaline earth metals, and early transition metals in high oxidation states.

In practice, coordination of N,N'-disubstituted thioureas through the nitrogen atom is rare, with the vast majority of complexes showing exclusive bonding through the sulfur atom. ub.ac.id

Influence of Didecyl Chains on Coordination Behavior and Complex Stability

The two long decyl (C₁₀H₂₁) chains of N,N'-didecylthiourea exert a profound influence on the properties of its metal complexes, primarily through steric and solubility effects.

Steric Hindrance : The bulky and flexible decyl chains create significant steric crowding around the metal center. This steric hindrance can influence the coordination number, favoring the formation of complexes with fewer ligands. For example, a metal ion that might typically form an octahedral complex [ML₆] with a small ligand may only form a tetrahedral [ML₄] or square planar [ML₄] complex with a sterically demanding ligand like N,N'-didecylthiourea. youtube.com

Solubility : The nonpolar decyl chains render the ligand and its metal complexes highly lipophilic (fat-soluble) and hydrophobic (water-insoluble). This property is crucial for applications such as solvent extraction of metal ions, where the complex is preferentially soluble in an organic phase rather than an aqueous phase.

Electronic Structure and Bonding in N,N'-Didecylthiourea Metal Complexes

The bonding in metal-thiourea complexes is typically described by a combination of sigma (σ) donation and pi (π) back-donation. unibo.it

σ-Donation : The primary interaction is a σ-bond formed by the donation of a lone pair of electrons from the sulfur atom into a vacant orbital on the metal center. youtube.com

π-Backbonding : In complexes with transition metals that have electrons in their d-orbitals (e.g., Cu(I), Ni(II), Pd(II)), a secondary interaction known as π-backbonding can occur. unibo.ityoutube.com Electron density from a filled metal d-orbital is donated back into an empty π-antibonding (π*) orbital of the C=S bond. This back-donation strengthens the metal-sulfur bond and simultaneously weakens the carbon-sulfur bond.

The coordination geometry of the complex dictates the splitting of the metal's d-orbitals, as explained by Crystal Field Theory and Ligand Field Theory. libretexts.orgyoutube.com For example, in an octahedral field, the five degenerate d-orbitals split into two sets (t₂g and e_g), while in a tetrahedral field, they split into the e and t₂ sets. libretexts.org The magnitude of this splitting (Δ) determines the electronic and magnetic properties of the complex, such as its color and whether it is high-spin or low-spin. youtube.com

The table below illustrates the d-orbital splitting in common geometries.

GeometryCoordination No.d-Orbital Splitting Pattern
Octahedral 6e_g (higher energy), t₂g (lower energy)
Tetrahedral 4t₂ (higher energy), e (lower energy)
Square Planar 4dₓ²-y² >> dxy > dz² > (dxz, dyz)

Synthesis and Characterization of N,N'-Didecylthiourea Coordination Complexes

The synthesis of metal complexes with N,N'-didecylthiourea would follow standard procedures for coordination chemistry. Typically, the ligand is dissolved in a suitable organic solvent, and a solution of a metal salt (e.g., chloride, nitrate, or perchlorate) is added. worktribe.comub.ac.id The resulting complex may precipitate directly or be isolated after solvent evaporation. The stoichiometry of the final product can often be controlled by adjusting the metal-to-ligand molar ratio in the reaction mixture. ub.ac.idub.ac.id

A suite of analytical techniques is used to confirm the formation of the complex and elucidate its structure. worktribe.com

Infrared (IR) Spectroscopy : This is a key technique for identifying the donor atom. Coordination through the sulfur atom leads to a decrease in the double bond character of the C=S group. This is observed as a shift in the ν(C=S) stretching frequency to a lower wavenumber (cm⁻¹) in the complex's spectrum compared to the free ligand. ub.ac.idmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the ligand in the complex. Shifts in the resonance of nuclei close to the coordination site (e.g., the N-H and adjacent C-H protons in related thioureas) can provide further evidence of complexation. ub.ac.id

UV-Visible Spectroscopy : This technique provides information about the electronic transitions within the complex, which are responsible for its color. It is used to study the d-d transitions of the metal ion and charge-transfer bands. cardiff.ac.uk

Elemental Analysis : Determines the percentage composition of C, H, N, and S, which helps in verifying the empirical formula of the synthesized complex. worktribe.com

Molar Conductivity Measurements : These measurements determine whether a complex is an electrolyte or non-electrolyte in a given solvent, providing insight into whether counter-ions are part of the coordination sphere or exist as free ions. mdpi.comresearchgate.net

The following table presents typical characterization data observed for N,N'-dialkylthiourea complexes, which would be analogous for N,N'-didecylthiourea.

TechniqueObservation for Free LigandObservation for Metal ComplexInterpretation
IR Spectroscopy Strong ν(C=S) band ~700-850 cm⁻¹ν(C=S) band shifts to lower frequencyCoordination via Sulfur atom
¹H NMR N-H proton signal at a specific δN-H signal may shift or broadenChange in electronic environment upon coordination
Molar Conductivity N/ALow valueNon-electrolyte (neutral complex)
Molar Conductivity N/AHigh valueElectrolyte (ionic complex)

Lack of Specific Research Data Hinders Detailed Analysis of N,N'-Didecylthiourea's Supramolecular Chemistry

The user's request for a detailed article on the supramolecular behavior of N,N'-didecylthiourea, structured around specific phenomena such as its hydrogen bonding interactions, the role of its long alkyl chains in hydrophobic packing, and its self-assembly into hierarchical structures, cannot be fulfilled with scientific accuracy at this time. Generating content for the outlined sections would necessitate speculating on its behavior based on analogous compounds, which would not adhere to the required standards of factual, data-driven reporting for a specific chemical entity.

General knowledge of supramolecular chemistry suggests that the thiourea group in N,N'-didecylthiourea would be capable of forming N-H···S hydrogen bonds, a common motif in the self-assembly of thiourea-based molecules. The two decyl chains would undoubtedly contribute significant van der Waals and hydrophobic interactions, promoting aggregation in nonpolar solvents. This combination of directed hydrogen bonds and non-directional hydrophobic forces is the classical recipe for the formation of self-assembled fibrillar networks, which are the basis for many molecular gels.

However, without specific experimental data from techniques such as X-ray crystallography, spectroscopy (NMR, IR), microscopy (SEM, TEM), and rheology for N,N'-didecylthiourea, any discussion on the precise geometry of its hydrogen bonds, the specifics of its alkyl chain packing, the mechanism of its potential gelation, or the morphology of any resulting networks would be entirely conjectural. Similarly, the formation of liquid crystalline phases or micellar systems is plausible but remains unconfirmed and uncharacterized in the scientific record for this particular compound.

Due to the absence of specific research findings for N,N'-didecylthiourea, it is not possible to construct the requested in-depth article without resorting to fabrication of data and research findings, which is contrary to the principles of scientific accuracy. Further experimental investigation into this specific compound is required before a comprehensive and factual account of its supramolecular chemistry can be written.

Supramolecular Chemistry of N,n Didecylthiourea

Host-Guest Chemistry with N,N'-Didecylthiourea Analogues

The principles of host-guest chemistry rely on the specific binding of a "guest" molecule within the cavity or binding site of a "host" molecule. While specific host-guest complexes involving N,N'-didecylthiourea are not extensively documented in readily available literature, the behavior of analogous long-chain N,N'-dialkylthioureas provides significant insights into its potential in this area. The long alkyl chains can play a crucial role in creating hydrophobic pockets or participating in van der Waals interactions, which, in conjunction with the hydrogen-bonding thiourea (B124793) group, can lead to the selective encapsulation of guest molecules.

Research on related systems, such as poly(propylene imine) dendrimers functionalized with long-chain (palmityl) thiourea end groups, has demonstrated their capacity to act as multivalent hosts for guest molecules containing a terminal urea-glycine unit. These interactions are driven by a combination of hydrogen bonding between the host's thiourea and the guest's urea (B33335) moieties, as well as ionic interactions. Microcalorimetry studies on these systems have revealed binding constants on the order of 10⁴ M⁻¹, indicating strong host-guest complex formation.

Table 1: Illustrative Binding Constants for Host-Guest Complexes with Thiourea Analogues

Host SystemGuest MoietyBinding Constant (Kₐ) in M⁻¹
Palmitylthiourea-functionalized DendrimerUrea-glycine unit~ 1 x 10⁴
Adamantylthiourea-functionalized DendrimerUrea-glycine unit~ 1 x 10⁴

Note: This table is illustrative of the binding affinities observed in systems analogous to N,N'-didecylthiourea and is intended to provide a general understanding of the potential host-guest chemistry.

The lipophilic nature imparted by the decyl chains in N,N'-didecylthiourea suggests its potential application in the complexation of hydrophobic guest molecules, a principle that is fundamental in areas such as drug delivery and materials science.

Stimuli-Responsive Supramolecular Systems Incorporating Thiourea Units

Stimuli-responsive materials, which undergo a change in their properties in response to an external trigger, are at the forefront of materials science. The incorporation of thiourea units, particularly those with long alkyl chains like N,N'-didecylthiourea, can lead to the formation of stimuli-responsive organogels. These gels are formed through the self-assembly of the molecules into three-dimensional networks that immobilize the solvent.

The self-assembly process is primarily driven by hydrogen bonding between the thiourea groups. The long alkyl chains contribute through van der Waals interactions, leading to the formation of entangled fibrous networks. These organogels can exhibit thermo-responsive behavior, where a change in temperature can disrupt the non-covalent interactions, leading to a gel-to-sol transition.

Furthermore, the anion-binding capabilities of the thiourea moiety can be exploited to create chemo-responsive gels. The addition of certain anions can disrupt the hydrogen-bonding network that maintains the gel structure, resulting in a transition from a gel to a sol state. This has been observed in bisthiourea compounds containing amino acid side chains, where the addition of anions like chloride, fluoride, and acetate (B1210297) induces a gel-sol transition.

Table 2: Stimuli-Responsive Behavior of Thiourea-Based Organogels

Gelator SystemStimulusObserved Response
Bisthiourea with alanine (B10760859) side chainsTemperature (heating)Gel-to-Sol
Bisthiourea with alanine side chainsAnions (Cl⁻, F⁻, AcO⁻)Gel-to-Sol

Note: This table highlights the types of stimuli that can induce a response in organogels formed from thiourea derivatives, which is indicative of the potential behavior of systems based on N,N'-didecylthiourea.

Anion Recognition and Sensing via Thiourea Scaffolds

The ability of the thiourea group to act as a dual hydrogen bond donor makes it an excellent motif for the recognition and sensing of anions. The two N-H protons of the thiourea can form strong and directional hydrogen bonds with anionic guest species. The presence of long alkyl chains, as in N,N'-didecylthiourea, can influence the solubility of the receptor in various organic solvents and potentially create a hydrophobic microenvironment that enhances anion binding.

Studies on various thiourea-based receptors have established general trends in anion binding affinities. Typically, these receptors show a strong preference for more basic and geometrically complementary anions. For halides, the binding affinity generally follows the order F⁻ > Cl⁻ > Br⁻ > I⁻. For oxoanions, the binding strength is often in the order of H₂PO₄⁻ > HSO₄⁻ > NO₃⁻. rsc.orgnih.govfrontiersin.org The thiourea moiety is generally a more acidic hydrogen bond donor compared to its urea analogue, leading to stronger anion binding. rsc.orgnih.govfrontiersin.org

The binding of an anion to a thiourea receptor can be detected through various analytical techniques, including UV-Vis and NMR spectroscopy. In some cases, the interaction leads to a color change, allowing for colorimetric sensing of the anion. nih.gov

Table 3: General Anion Binding Affinity Trends for Thiourea-Based Receptors

Anion ClassGeneral Binding Affinity Order
HalidesF⁻ > Cl⁻ > Br⁻ > I⁻
OxoanionsH₂PO₄⁻ > HSO₄⁻ > NO₃⁻

Note: This table presents the generally observed selectivity of thiourea-based anion receptors. The specific binding constants can vary depending on the solvent and the full structure of the receptor.

The lipophilic character of N,N'-didecylthiourea makes it a promising candidate for the development of anionophores for transport across lipid membranes, a key area of research in supramolecular chemistry with potential therapeutic applications.

Catalytic Applications of N,n Didecylthiourea and Its Complexes

Organocatalysis Mediated by Thiourea (B124793) Derivatives

The use of thiourea derivatives as metal-free organocatalysts has become a significant area of research over the past few decades. nih.gov These compounds function as effective hydrogen-bond donors, activating substrates through non-covalent interactions. wikipedia.org Unlike traditional metal-containing Lewis acid catalysts, thioureas operate under nearly neutral and mild conditions, making them suitable for reactions involving acid-sensitive substrates. wikipedia.org The catalytic activity of thiourea is rooted in the ability of its two N-H protons to form a bidentate hydrogen-bonding motif with electrophilic centers, such as carbonyl groups. wikipedia.org This "partial protonation" enhances the electrophilicity of the substrate, facilitating nucleophilic attack. wikipedia.org

Electron-withdrawing groups on the aryl rings of N,N'-diarylthioureas increase the acidity of the N-H protons, thereby enhancing their catalytic activity. wikipedia.org While N,N'-didecylthiourea is an N,N'-dialkylthiourea, the fundamental principles of hydrogen-bond donation remain central to its potential catalytic function in a wide array of synthetic reactions amenable to general acid catalysis. nih.govresearchgate.net

Chiral thiourea derivatives have been established as powerful catalysts for a multitude of asymmetric and enantioselective transformations. nih.gov By incorporating a chiral scaffold, these catalysts can effectively control the stereochemical outcome of a reaction, leading to the formation of one enantiomer in excess. Bifunctional thiourea catalysts, which contain both a hydrogen-bond donor (the thiourea moiety) and a basic site (e.g., an amine), are particularly effective. organic-chemistry.orglibretexts.org This dual functionality allows for the simultaneous activation of both the electrophile and the nucleophile. organic-chemistry.org

Numerous enantioselective reactions have been successfully developed using chiral thiourea catalysts. These include, but are not limited to, the following:

Mannich Reactions : The asymmetric addition of nucleophiles to imines is effectively catalyzed by thiourea derivatives, yielding chiral β-amino ketones or esters. libretexts.orgnih.gov

Michael Additions : Thiourea catalysts promote the conjugate addition of various nucleophiles, such as malonates or ketones, to nitro-olefins and other Michael acceptors with high enantioselectivity. libretexts.org

Strecker Synthesis : The addition of cyanide to imines to produce α-aminonitriles, precursors to amino acids, has been achieved with excellent stereocontrol using chiral thiourea catalysts. libretexts.org

Cyanosilylation : The enantioselective addition of trimethylsilyl (B98337) cyanide to ketones is catalyzed by chiral amino thioureas, achieving high yields and enantiomeric excesses for a wide range of substrates. organic-chemistry.org

Cationic Polycyclizations : Complex polycyclic molecules can be synthesized with high enantioselectivity through thiourea-catalyzed polycyclization of substrates like hydroxylactams. researchgate.net

Table 1: Examples of Asymmetric Reactions Catalyzed by Chiral Thiourea Derivatives

Reaction TypeElectrophileNucleophileKey Feature of CatalystReference
Mannich ReactionN-Boc-aryl iminesSilyl ketene (B1206846) acetalsBifunctional with amine group libretexts.org
Michael AdditionNitro-olefinsDicarbonyl compoundsBifunctional primary amine-thiourea libretexts.org
CyanosilylationKetonesTrimethylsilyl cyanideBifunctional with hindered tertiary amine organic-chemistry.org
Cationic PolycyclizationHydroxylactamsInternal π-nucleophileFeatures expansive and polarizable arenes researchgate.net
HydrophosphonylationN-benzyl iminesDialkyl phosphitesChiral thiourea scaffold libretexts.org

The mechanism of thiourea catalysis is primarily based on its function as a hydrogen-bond donor. wikipedia.org The two N-H groups of the thiourea moiety can form a bidentate hydrogen-bonding interaction with an electronegative atom (like oxygen or nitrogen) in the electrophilic substrate. wikipedia.orglibretexts.org This interaction polarizes the substrate, lowering the energy of the transition state for nucleophilic attack.

In bifunctional thiourea catalysis, the mechanism is more cooperative. The thiourea part activates the electrophile via hydrogen bonding, while a basic group on the catalyst (often a tertiary amine) deprotonates the nucleophile, increasing its reactivity. organic-chemistry.orglibretexts.org This dual activation model brings the two reactants into close proximity within the chiral environment of the catalyst, allowing for highly efficient and stereoselective bond formation. libretexts.org

Density Functional Theory (DFT) calculations have been used to investigate the mechanism of thiourea-catalyzed reactions, such as the Michael addition. libretexts.org These studies suggest that both the electrophile (e.g., a nitroolefin) and the nucleophile (e.g., a dicarbonyl compound) coordinate to the catalyst through bidentate hydrogen bonds, leading to a well-organized, cyclic transition state that dictates the stereochemical outcome. libretexts.org

Metal-Thiourea Complexes in Homogeneous and Heterogeneous Catalysis

Thiourea and its derivatives, including N,N'-didecylthiourea, can act as versatile ligands for a wide range of transition metals. researchgate.netnih.gov The sulfur atom is a soft donor, readily coordinating to metals like palladium, gold, silver, copper, and nickel. researchgate.netnih.gov The resulting metal-thiourea complexes have applications in homogeneous and heterogeneous catalysis. In homogeneous catalysis, the metal complex is dissolved in the reaction medium, while in heterogeneous catalysis, the complex is immobilized on a solid support. dtu.dkiciq.org

The incorporation of a thiourea ligand can modify the electronic properties and steric environment of the metal center, influencing its catalytic activity and selectivity. nih.gov N-heterocyclic carbene (NHC) ligands, which share some structural features with thioureas in forming strong bonds with metals, have been extensively used in catalysis, highlighting the potential for related ligand classes. iciq.orgmdpi.com

The design of the thiourea ligand is crucial for tailoring the performance of the resulting metal catalyst. By modifying the substituents on the nitrogen atoms (the N and N' positions), one can fine-tune the properties of the catalyst for a specific application.

Steric Hindrance : Bulky substituents on the ligand can create a sterically hindered environment around the metal. This can be used to control substrate access, prevent catalyst deactivation pathways (like dimerization), and influence the stereoselectivity of a reaction. The long decyl chains of N,N'-didecylthiourea would impart significant steric bulk.

Solubility : The nature of the N-substituents dictates the solubility of both the free ligand and its metal complex. The didecyl groups in N,N'-didecylthiourea would render its metal complexes highly soluble in nonpolar organic solvents, a useful property for many organic transformations. Conversely, attaching hydrophilic groups like polyethylene (B3416737) glycol (PEG) or sulfonates can make the catalyst water-soluble, enabling aqueous-phase catalysis. mdpi.com

Multidentate Ligands : Thiourea moieties can be incorporated into larger, multidentate ligand frameworks. These "designer ligands" can offer multiple coordination sites, leading to more stable and well-defined metal complexes with potentially unique catalytic properties. researchgate.netnih.gov

Understanding the kinetics and mechanism of a catalytic reaction is essential for its optimization and development. For reactions catalyzed by metal-thiourea complexes, several techniques are employed.

Reaction Kinetics : Kinetic studies involve monitoring the rate of a reaction under various conditions (e.g., changing concentrations of catalyst, substrates, temperature). azom.com The data obtained can be used to determine the reaction order with respect to each component and to calculate key parameters like the activation energy. netzsch.com For example, the initial rate of product formation can be measured at different substrate concentrations to see if the reaction follows a model such as Michaelis-Menten kinetics, which describes the relationship between reaction rate and substrate concentration. azom.com

Mechanistic Studies : The goal of mechanistic studies is to elucidate the step-by-step pathway of the catalytic cycle. This often involves a combination of experimental and computational methods:

Spectroscopic Analysis : Techniques like NMR, IR, and Mass Spectrometry can be used to identify reaction intermediates and resting states of the catalyst. nih.gov

Computational Modeling : DFT calculations are a powerful tool for mapping the potential energy surface of a reaction. mdpi.com They can be used to calculate the structures and energies of reactants, transition states, and products, providing insight into the most likely reaction pathway and the origin of selectivity. researchgate.netnih.gov

Isotope Labeling Studies : By incorporating isotopes (e.g., Deuterium, ¹³C) into the substrates, one can trace the path of atoms throughout the reaction, providing direct evidence for proposed mechanistic steps.

Role of Didecyl Chains in Modulating Catalytic Environment

The two long decyl (C₁₀H₂₁) chains in N,N'-didecylthiourea are expected to play a crucial role in defining its properties as both an organocatalyst and a ligand. While direct catalytic studies on this specific compound are not widely reported, the influence of long alkyl chains can be inferred from related systems. nih.govresearchgate.net

The primary effects of the didecyl chains would be on solubility and the creation of a specific microenvironment around the active site.

Solubility : The most significant impact of the didecyl chains is the impartation of high lipophilicity (or hydrophobicity). This would make N,N'-didecylthiourea and its metal complexes highly soluble in nonpolar organic solvents such as hexanes, toluene, and dichloromethane. This is a critical advantage for reactions involving nonpolar substrates that have poor solubility in more polar media.

Substrate Access and Microenvironment : The long, flexible alkyl chains can create a unique, nonpolar microenvironment around the catalytically active thiourea or metal-thiourea core. This can influence catalysis in several ways:

Substrate Recognition : The lipophilic pocket created by the chains may preferentially bind nonpolar substrates, potentially increasing the effective local concentration of the reactants near the catalytic site.

Steric Shielding : The chains could sterically shield the active site, which might influence selectivity by controlling the trajectory of incoming substrates. In some cases, however, excessive steric bulk could hinder access for larger substrates, reducing catalytic activity.

Phase-Transfer Catalysis : In biphasic systems (e.g., water-organic), the amphiphilic nature imparted by a polar thiourea headgroup and nonpolar alkyl tails could enable N,N'-didecylthiourea to function as a phase-transfer catalyst, shuttling reactants across the phase boundary.

Studies on other N-alkyl-substituted thioureas have shown that increasing the length of the alkyl chain can influence biological activity, suggesting that the chain length is a critical parameter for modulating molecular interactions. nih.govresearchgate.net In a catalytic context, the didecyl chains provide a powerful tool for tuning the physical properties of the catalyst to suit specific reaction conditions and substrates.

Table 2: Predicted Influence of Didecyl Chains on Catalytic Properties

PropertyEffect of Didecyl ChainsPotential Catalytic Consequence
SolubilitySignificantly increased lipophilicity/hydrophobicity.High solubility in nonpolar organic solvents, enabling catalysis with nonpolar substrates.
Steric EnvironmentCreation of a bulky and flexible steric shield around the active site.May enhance stereoselectivity; could potentially hinder access for very large substrates.
MicroenvironmentFormation of a nonpolar pocket near the catalytic core.Preferential binding of nonpolar substrates; potential exclusion of polar molecules (like water).
AmphiphilicityMolecule has a polar head (thiourea) and nonpolar tails (didecyl).Potential for use in interfacial or phase-transfer catalysis.

Applications in Specific Catalytic Reactions (e.g., olefin metathesis, C-H activation, depolymerization)

Following a comprehensive review of scientific literature and databases, no specific research findings, detailed studies, or data tables concerning the application of N,N'-didecylthiourea or its complexes in the catalytic reactions of olefin metathesis, C-H activation, or depolymerization have been identified.

The current body of research on thiourea derivatives in catalysis primarily highlights their function as organocatalysts, which operate through hydrogen-bonding interactions to activate various substrates. While the catalytic utility of the broader class of thiourea compounds is well-documented in numerous other types of chemical transformations, information specifically detailing the performance or investigation of N,N'-didecylthiourea in the aforementioned catalytic processes is not available in the public domain.

Consequently, the generation of a detailed, informative, and scientifically accurate article section on this specific topic, including data tables and in-depth research findings as requested, cannot be fulfilled at this time due to the absence of relevant scientific literature.

Compound Names

Based on a thorough review of available scientific and technical literature, there is no specific information detailing the application of the chemical compound Thiourea, N,N'-didecyl- in the advanced materials science fields as outlined in the requested article structure.

Searches for research on N,N'-didecylthiourea (CAS No. 7614-64-4) did not yield any findings related to its use in the development of:

Advanced polymer and elastomer composites

Functional hydrogels and organogels for actuators, sensors, or separation technologies

Integration into nanomaterials or Microelectromechanical Systems (MEMS), including carbon nanotube modification

Self-healing or responsive materials

The provided outline requests detailed research findings and data tables on these specific applications. However, the existing public domain information is limited to the compound's basic chemical identification and regulatory status. There is no evidence in peer-reviewed journals, patents, or technical papers to suggest its use in the highly specialized areas of materials science mentioned.

Therefore, it is not possible to generate a scientifically accurate article on the "Materials Science Applications of N,N'-Didecylthiourea-Based Systems" as requested, due to the absence of relevant research and data.

Materials Science Applications of N,n Didecylthiourea Based Systems

Structural Materials with Tunable Mechanical Properties

The incorporation of thiourea (B124793) units into polymer backbones is a well-established strategy for creating materials with tunable mechanical properties. This tunability arises from the dynamic and reversible nature of the hydrogen bonds formed between thiourea groups. These non-covalent interactions can dissipate energy under stress and reform, leading to materials that can range from soft elastomers to rigid plastics and high-strength fibers.

For instance, studies on various polythioureas have shown that their mechanical properties can be tailored to achieve tensile strengths comparable to some traditional plastics, while also exhibiting properties like self-healing and recyclability. The general principle is that a higher density of hydrogen bonds and more rigid monomer units tend to result in materials with higher stiffness and tensile strength. Conversely, more flexible monomers can lead to elastomeric properties.

Theoretical and Computational Studies on N,n Didecylthiourea

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in solving approximations of the Schrödinger equation, are fundamental to determining the electronic structure and predicting the reactivity of molecules. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2, MP3) are employed to model compounds like N,N'-didecylthiourea.

These calculations can elucidate key electronic properties:

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily excited.

Electron Density and Charge Distribution: Natural Bond Orbital (NBO) analysis provides insights into the distribution of electron density, revealing the effective charges on individual atoms. This information helps identify electrophilic and nucleophilic sites, predicting how the molecule will interact with other reagents. For N,N'-didecylthiourea, this analysis would highlight the charge distribution around the thiocarbonyl (C=S) group and the nitrogen atoms.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution from the perspective of an approaching reagent, identifying regions of positive and negative electrostatic potential. These maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding.

While specific quantum chemical studies focused exclusively on N,N'-didecylthiourea are not widely published, the principles are well-established. Calculations on similar thiourea (B124793) derivatives demonstrate the utility of these methods. For N,N'-didecylthiourea, such calculations would be essential to understand the influence of the two long decyl chains on the electronic environment of the core thiourea moiety.

Table 1: Representative Electronic Properties from Quantum Chemical Calculations

The following table illustrates typical data obtained from quantum chemical calculations for a generic thiourea derivative, as specific values for N,N'-didecylthiourea are not available in the cited literature.

ParameterRepresentative Calculated ValueSignificance
HOMO Energy-7.27 eVIndicates electron-donating ability.
LUMO Energy-3.17 eVIndicates electron-accepting ability.
HOMO-LUMO Gap4.10 eVRelates to chemical stability and reactivity.
Dipole Moment13.50 DMeasures the overall polarity of the molecule.
NBO Charge on Sulfur-0.45 eQuantifies the partial negative charge on the sulfur atom.
NBO Charge on Nitrogen-0.70 eQuantifies the partial negative charge on the nitrogen atoms.

Molecular Dynamics Simulations for Self-Assembly and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is particularly well-suited for investigating the bulk properties of materials and the behavior of molecules in solution, making it ideal for studying a molecule like N,N'-didecylthiourea with its significant nonpolar side chains.

MD simulations can provide detailed insights into:

Self-Assembly: The two long, hydrophobic decyl chains in N,N'-didecylthiourea suggest a strong tendency for self-assembly in polar solvents or at interfaces. MD simulations can model how individual molecules aggregate, revealing the structure and dynamics of the resulting supramolecular architectures, such as micelles, bilayers, or monolayers. Coarse-grained MD, where groups of atoms are represented as single particles, can be used to simulate these processes over longer timescales and larger system sizes.

Intermolecular Interactions: Simulations explicitly model the non-covalent forces driving self-assembly, including van der Waals interactions between the alkyl chains and potential hydrogen bonding involving the N-H groups of the thiourea core. By analyzing the trajectories of the molecules, researchers can quantify the strength and lifetime of these interactions.

These simulations are instrumental in designing materials with specific nanostructures, as the interplay between precursor molecules can influence the final assembled state.

Density Functional Theory (DFT) for Spectroscopic Property Prediction and Reaction Pathways

Density Functional Theory (DFT) is a highly versatile and widely used quantum chemical method that is particularly effective for predicting a range of molecular properties with good accuracy. For N,N'-didecylthiourea, DFT is an invaluable tool for correlating its structure with its spectroscopic signatures and for exploring potential chemical transformations.

Key applications of DFT include:

Spectroscopic Prediction: DFT can calculate spectroscopic data that can be compared directly with experimental results for structure validation.

Vibrational Spectroscopy: Calculation of vibrational frequencies helps in the assignment of experimental Infrared (IR) and Raman spectra. For N,N'-didecylthiourea, this would allow for the precise identification of bands corresponding to N-H stretching, C=S stretching, and C-N stretching, and how these are affected by intermolecular interactions.

NMR Spectroscopy: DFT can predict the chemical shifts of ¹H and ¹³C nuclei, aiding in the interpretation of NMR spectra.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to the absorption bands observed in UV-Vis spectra.

Reaction Pathways: DFT is used to map out the potential energy surface of a chemical reaction. By locating transition states and calculating activation energies, researchers can elucidate reaction mechanisms. For N,N'-didecylthiourea, this could be used to study its synthesis, decomposition pathways, or its role as a catalyst or ligand in complexation reactions.

The agreement between DFT-calculated properties and experimental data provides a strong foundation for understanding the molecule's geometric, electronic, and spectroscopic characteristics.

Table 2: Comparison of Experimental vs. DFT-Predicted Vibrational Frequencies for Key Thiourea Bonds

This table presents typical data for thiourea-type compounds to illustrate the predictive power of DFT. Specific experimental data for N,N'-didecylthiourea is required for a direct comparison.

Vibrational ModeTypical Experimental Frequency (cm⁻¹)Representative DFT-Calculated Frequency (cm⁻¹)
N-H Stretch3200 - 34003250 - 3450
C-H (Alkyl) Stretch2850 - 29602860 - 2970
C-N Stretch1400 - 15001410 - 1510
C=S Stretch700 - 850710 - 860

Machine Learning and Data-Driven Approaches in Thiourea Design and Application

The integration of machine learning (ML) and data-driven approaches with computational chemistry is revolutionizing molecular design and discovery. For thiourea compounds, including N,N'-didecylthiourea, these methods offer a path to rapidly screen candidates and predict properties without relying solely on computationally expensive first-principles calculations.

Applications in thiourea research include:

Property Prediction: ML models can be trained on existing datasets of thiourea derivatives to predict a wide range of properties, such as biological activity, catalytic efficacy, or material characteristics. By analyzing structure-activity relationships, these models can identify key molecular features that govern performance.

Conformational Analysis: Data-mining approaches can be used to analyze large structural databases, like the Cambridge Structural Database, to understand the preferred conformations of thiourea functional groups. Studies have shown that diarylthioureas, for instance, adopt a mix of anti,anti- and anti,syn- conformers, a preference that influences their binding and catalytic behavior.

Reaction Optimization and Discovery: ML algorithms can predict the outcomes of chemical reactions, helping chemists to optimize reaction conditions and even discover novel synthetic pathways. This can accelerate the synthesis of new thiourea derivatives with desired functionalities.

For N,N'-didecylthiourea, these data-driven techniques could be used to predict its self-assembly behavior under different conditions, screen its potential as an inhibitor or receptor, or design new derivatives with enhanced properties by modifying the alkyl chain length or the core structure.

Advanced Analytical Methodologies in N,n Didecylthiourea Research

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, LC-MS)

Chromatographic methods are indispensable for the separation of N,N'-didecylthiourea from reaction mixtures and for the precise assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the principal techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common approach for analyzing N,N'-didecylthiourea due to the nonpolar nature of its two decyl chains. A stationary phase, typically a C18 (octadecylsilyl) column, is used in conjunction with a polar mobile phase. The separation mechanism relies on the hydrophobic interactions between the long alkyl chains of the analyte and the stationary phase. A gradient elution is often employed, starting with a higher polarity mobile phase (e.g., a high percentage of water with acetonitrile (B52724) or methanol) and gradually increasing the organic solvent content to elute the strongly retained N,N'-didecylthiourea. Detection is commonly achieved using a UV detector, as the thiocarbonyl group (C=S) possesses a characteristic chromophore that absorbs in the UV range, typically around 230-250 nm. sielc.com

Liquid Chromatography-Mass Spectrometry (LC-MS): For more definitive identification and purity confirmation, HPLC is coupled with a mass spectrometer. nih.gov LC-MS provides not only the retention time from the chromatographic separation but also the mass-to-charge ratio (m/z) of the analyte. This dual detection provides a high degree of certainty in compound identification. nih.gov Electrospray ionization (ESI) is a suitable ionization technique for N,N'-didecylthiourea, typically generating the protonated molecular ion [M+H]⁺. Tandem mass spectrometry (LC-MS/MS) can be further utilized for structural elucidation by fragmenting the parent ion and analyzing the resulting daughter ions, providing unequivocal structural confirmation. nih.govlongdom.org

Below is a table summarizing typical HPLC and LC-MS parameters for the analysis of N,N'-didecylthiourea.

ParameterHPLC ConditionsLC-MS Conditions
Column Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic AcidWater with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile with 0.1% Formic Acid
Gradient 70% B to 100% B over 15 min80% B to 100% B over 10 min
Flow Rate 1.0 mL/min0.3 mL/min
Detection UV at 240 nmESI Positive Mode
Ionization Mode -Electrospray Ionization (ESI)
Mass Analyzer -Quadrupole or Time-of-Flight (TOF)
Expected m/z -[M+H]⁺

Spectrophotometric Methods for Quantitative Analysis (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy is a straightforward, rapid, and cost-effective method for the quantitative analysis of N,N'-didecylthiourea in solution. msu.edu This technique leverages the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.

The quantitative determination of N,N'-didecylthiourea relies on the electronic transitions within its thiocarbonyl chromophore (C=S). nih.gov In a suitable solvent, such as ethanol (B145695) or acetonitrile, N,N'-didecylthiourea exhibits a distinct absorption maximum (λ_max) in the UV region. To perform a quantitative analysis, a calibration curve is first constructed by preparing a series of standard solutions of known concentrations and measuring their corresponding absorbance at the λ_max. The absorbance of an unknown sample is then measured under the same conditions, and its concentration is determined by interpolation from the calibration curve. This method is highly effective for routine concentration checks and dissolution studies.

A typical dataset for a UV-Vis calibration curve for N,N'-didecylthiourea is presented below.

Concentration (µM)Absorbance at λ_max (240 nm)
50.112
100.225
200.448
400.895
501.120

Calorimetric Techniques for Thermodynamics of Binding and Self-Assembly (e.g., Isothermal Titration Calorimetry, ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique for studying the thermodynamics of molecular interactions in solution. wikipedia.org It directly measures the heat released or absorbed during a binding event or a self-assembly process. jhu.edu For N,N'-didecylthiourea, which is known to form gels and other supramolecular structures through self-assembly, ITC provides critical insights into the thermodynamic driving forces (enthalpic and entropic contributions) behind these processes. nih.gov

In a typical ITC experiment to study self-assembly, a concentrated solution of N,N'-didecylthiourea is titrated into a sample cell containing only the solvent. As the concentration in the cell increases and surpasses the critical aggregation concentration (CAC), micelles or other aggregates begin to form. This process is associated with a change in enthalpy (ΔH), which is detected by the instrument. tainstruments.com By analyzing the resulting titration curve, one can determine key thermodynamic parameters, including the enthalpy of micellization, the CAC, and the stoichiometry of aggregation. This information reveals whether the self-assembly is driven by favorable enthalpic interactions (e.g., hydrogen bonding) or by an increase in entropy (e.g., the hydrophobic effect). nih.gov

The key thermodynamic parameters obtained from an ITC experiment on the self-assembly of N,N'-didecylthiourea are summarized in the table below.

Thermodynamic ParameterSymbolTypical ValueDescription
Binding Affinity / Association Constant K_aHigh (e.g., 10⁵ M⁻¹)Strength of the self-association
Dissociation Constant K_dLow (e.g., 10 µM)Tendency of the assembly to dissociate
Enthalpy Change ΔHNegative (e.g., -25 kJ/mol)Heat released or absorbed upon assembly
Entropy Change ΔSPositiveChange in randomness of the system
Gibbs Free Energy Change ΔGNegativeOverall spontaneity of the assembly process
Stoichiometry nVariableAggregation number

Advanced Rheological Studies of Gel Systems

N,N'-didecylthiourea is a potent low-molecular-weight gelator, capable of immobilizing solvents at low concentrations by forming a three-dimensional fibrillar network. Advanced rheology provides a quantitative description of the mechanical properties of these gel systems, which is crucial for their application as soft materials. mdpi.comdtic.mil

Oscillatory rheology is the primary tool for characterizing such viscoelastic materials. labomat.eu In these experiments, a small, oscillating strain or stress is applied to the gel sample, and the resulting stress or strain is measured. This allows for the determination of the storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component.

For a true gel, the storage modulus (G') is significantly larger than the loss modulus (G''), and both moduli are largely independent of frequency over a wide range. researchgate.net Key rheological studies for N,N'-didecylthiourea gels include:

Strain Sweeps: To identify the linear viscoelastic region (LVER) and the yield stress, which is the point where the gel structure breaks down.

Frequency Sweeps: To confirm the solid-like nature of the gel and to probe the relaxation dynamics of the network.

Temperature Ramps: To determine the gel-sol transition temperature (T_gel), where the material transitions from a solid-like gel to a liquid-like solution. This is often observed as a sharp drop in G' and a crossover point where G' = G''. researchgate.net

A representative dataset from a temperature ramp experiment on an N,N'-didecylthiourea gel is shown below.

Temperature (°C)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)
2515,000800
3514,500850
4513,000950
558,0001,500
651,2001,300
7550150

Electrochemical Methods for Sensing and Redox Studies

Electrochemical methods are employed to investigate the redox properties of N,N'-didecylthiourea and its potential application in chemical sensors. nih.gov The thiourea (B124793) moiety can participate in redox reactions and can also act as a complexing agent for metal ions, making it a versatile component for modifying electrodes. nih.gov

Cyclic Voltammetry (CV): CV is used to study the redox behavior of N,N'-didecylthiourea. By cycling the potential applied to a working electrode immersed in a solution of the compound, one can observe the potentials at which oxidation and reduction events occur. While the thiourea group itself is generally stable, it can be electrochemically oxidized at higher potentials. More commonly, N,N'-didecylthiourea is incorporated into a composite electrode material (e.g., mixed with carbon paste or electropolymerized on a surface) to create a sensor. nih.gov

Electrochemical Sensing: An electrode modified with N,N'-didecylthiourea can be used for the selective detection of various analytes, such as heavy metal ions (e.g., Hg²⁺, Pb²⁺, Cd²⁺) or specific anions. The lone pairs of electrons on the sulfur and nitrogen atoms can coordinate with metal ions, pre-concentrating them at the electrode surface. This pre-concentration leads to an enhanced signal when a detection technique like Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) is applied. frontiersin.org The interaction between the analyte and the thiourea-modified electrode results in a measurable change in current or potential that is proportional to the analyte's concentration. researchgate.net

The performance characteristics of a hypothetical electrochemical sensor based on N,N'-didecylthiourea for the detection of a target analyte are summarized below.

ParameterDescriptionTypical Performance Metric
Technique Electrochemical method used for detectionDifferential Pulse Voltammetry (DPV)
Linear Range Concentration range where the signal is directly proportional to concentration0.1 µM - 100 µM
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected35 nM
Selectivity Ability to detect the target analyte in the presence of interfering speciesHigh selectivity against common interfering ions
Response Time Time required to obtain a stable signal< 2 minutes
Reproducibility Consistency of measurements for the same sample (Relative Standard Deviation, RSD)< 5% RSD

Future Research Directions and Emerging Paradigms for N,n Didecylthiourea

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

The convergence of artificial intelligence (AI) and machine learning (ML) with chemical research offers a transformative approach to understanding and utilizing N,N'-didecylthiourea. nih.gov These computational tools can significantly expedite the discovery of new properties and applications, moving beyond traditional, labor-intensive experimental methods.

Predictive Modeling: ML models, such as graph neural networks and transformer-based architectures, can be trained on existing chemical data to predict the physicochemical properties of N,N'-didecylthiourea with high accuracy. nih.gov This includes forecasting its solubility in various solvents, its potential for self-assembly, and its interactions with other molecules or surfaces. By creating vector representations of its molecular substructures, AI can predict complex properties like lipophilicity (logD). nih.gov Foundational AI models like MDtrajNet-1 could even bypass traditional molecular dynamics simulations to directly generate trajectories, offering orders-of-magnitude acceleration in understanding the compound's dynamic behavior. chemrxiv.org

Generative Design: AI algorithms can be employed in a generative capacity to design novel derivatives of N,N'-didecylthiourea with tailored functionalities. By defining desired properties, such as enhanced binding affinity to a specific target or improved thermal stability, generative models can propose new molecular structures. This approach could lead to the identification of novel bioactive scaffolds or materials with optimized performance characteristics. nih.gov

AI/ML Application Objective Potential Outcome
Predictive ModelingForecast physicochemical properties and dynamic behavior.Rapidly estimate solubility, thermal stability, and interaction profiles.
Generative DesignCreate novel derivatives with targeted functionalities.Discover new molecules for specific applications in medicine or materials science.
Accelerated ScreeningIdentify potential biological activities or material uses.Prioritize experimental validation for the most promising applications.

Exploration of Novel Supramolecular Architectures and Functions

The amphiphilic nature of N,N'-didecylthiourea, with its polar head (the thiourea (B124793) group) and long nonpolar tails (the decyl chains), makes it an excellent candidate for forming complex supramolecular assemblies. The thiourea group is capable of forming strong hydrogen bonds, acting as both a donor and acceptor, which can drive the self-assembly process.

Future research will focus on elucidating the principles governing the self-organization of N,N'-didecylthiourea in various environments. This includes investigating its ability to form structures such as micelles, vesicles, organogels, and liquid crystals. The formation of co-crystals with other molecules, similar to what has been observed with other thiourea derivatives, presents another avenue for creating novel materials with unique properties. nih.gov The specific length and flexibility of the decyl chains are expected to play a critical role in determining the morphology and stability of these supramolecular architectures. Understanding and controlling these assemblies could lead to applications in drug delivery, templating nanomaterial synthesis, and creating responsive "smart" materials.

Development of Sustainable and Green Synthesis Routes

Shifting towards environmentally benign chemical manufacturing is a global priority. Future research on N,N'-didecylthiourea must include the development of sustainable and green synthesis methodologies that minimize waste, avoid hazardous reagents, and reduce energy consumption.

Traditional methods for synthesizing disubstituted thioureas often involve toxic reagents like thiophosgene (B130339) or require harsh reaction conditions. researchgate.net Green chemistry approaches offer safer and more efficient alternatives. mdpi.commdpi.com Research efforts will likely focus on:

Aqueous Synthesis: Utilizing water as a solvent instead of volatile organic compounds. researchgate.net

Catalyst-Free Reactions: Developing methods that proceed efficiently without the need for heavy metal or expensive catalysts. rsc.org

Alternative Energy Sources: Employing microwave irradiation or solar energy to drive the reaction, potentially reducing reaction times and energy input. researchgate.net

Atom Economy: Designing synthesis pathways that maximize the incorporation of starting materials into the final product, such as the reaction between primary amines and carbon disulfide. researchgate.net

The development of a one-pot synthesis in an aqueous medium, powered by solar thermal energy, would represent a significant advancement in the sustainable production of N,N'-didecylthiourea and related compounds. researchgate.net The eco-friendliness of such methods can be quantified by metrics like a high eco-score and low E-factor (Environmental Factor) values. rsc.org

Green Synthesis Approach Principle Advantage
Aqueous SynthesisUse of water as the reaction medium.Reduces use of volatile organic solvents, environmentally friendly. researchgate.net
Energy EfficiencyApplication of solar or microwave energy.Lower energy consumption and potentially faster reaction rates. researchgate.net
Avoidance of Hazardous ReagentsReplacing toxic inputs like thiophosgene.Increased safety and reduced environmental impact. researchgate.net
Atom EconomyMaximizing incorporation of reactants into the product.Minimizes waste generation.

Multi-functional Materials Design and Advanced Applications

The unique combination of a functional thiourea core and hydrophobic alkyl chains allows for the design of multi-functional materials based on N,N'-didecylthiourea. The thiourea moiety is an excellent ligand for metal ions and can participate in hydrogen bonding, while the decyl chains can impart properties like hydrophobicity and self-assembly.

Potential advanced applications to be explored include:

Corrosion Inhibitors: The molecule could adsorb onto metal surfaces, with the sulfur atom coordinating to the metal and the long alkyl chains forming a protective hydrophobic layer.

Sensors: Incorporation into polymer matrices or onto surfaces could lead to sensors for specific metal ions, leveraging the binding affinity of the thiourea group.

Functional Coatings: Its hydrophobic nature makes it a candidate for developing superhydrophobic and self-cleaning surfaces. mdpi.com Such coatings are desirable for applications ranging from self-cleaning windows to water-repellent textiles. mdpi.com

Nanoparticle Functionalization: N,N'-didecylthiourea could be used as a capping agent to stabilize nanoparticles, controlling their growth and solubility, and introducing new functionalities to the nanoparticle surface. The dense functional groups can introduce specific properties like hydrophobicity or hydrophilicity. mdpi.com

The design of these materials will leverage the "dendronization" effect, where the attachment of molecules like N,N'-didecylthiourea to surfaces or polymers can introduce entirely new properties to the starting material. mdpi.com

Fundamental Understanding of Structure-Property-Performance Relationships at the Nanoscale

A deep, fundamental understanding of how the molecular structure of N,N'-didecylthiourea dictates its properties and performance at the nanoscale is crucial for its rational design and application in advanced materials. researchgate.net This involves investigating the interplay between molecular conformation, intermolecular interactions, and the resulting macroscopic properties.

Future research will employ a combination of advanced characterization techniques and computational modeling to probe these relationships. nih.gov

Advanced Microscopy: Techniques like atomic force microscopy (AFM) can be used to visualize the self-assembled nanostructures of N,N'-didecylthiourea on surfaces. nih.gov

Spectroscopic Analysis: Probing the hydrogen bonding and conformational changes in different environments.

Molecular Simulations: Modeling the self-assembly process and predicting the mechanical, thermal, and surface properties of materials incorporating the compound. nih.govresearchgate.net

By balancing factors like surface enrichment, phase separation, and wetting, researchers can create unique polymer nanocomposite morphologies. nih.gov Understanding how the tethered decyl chains influence particle interactions and organization is key to designing materials with controlled rheological, viscoelastic, and mechanical properties. researchgate.net This nanoscale understanding will enable the precise tuning of material properties like toughness, wear resistance, and wettability for specific technological applications. nih.gov

Q & A

Basic Research Questions

Q. How can researchers synthesize and characterize N,N'-didecylthiourea derivatives?

  • Methodology :

  • Synthesis : Use nucleophilic substitution reactions between didecylamine and thiophosgene or isothiocyanates under inert conditions (e.g., nitrogen atmosphere) to minimize side reactions.
  • Characterization : Employ 1H/13C NMR to confirm substitution patterns and purity. Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight. X-ray crystallography resolves 3D structure and hydrogen-bonding interactions (e.g., chalcogen bonding), critical for understanding conformational stability .
  • Thermal Analysis : Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) identifies decomposition phases and thermal stability .

Q. What experimental approaches are used to determine thermal decomposition kinetics of N,N'-didecylthiourea?

  • Methodology :

  • Software-Based Kinetic Modeling : Implement the Broido method or other non-isothermal models using custom software (e.g., Python-based scripts) to analyze TGA/DSC data. Calculate activation energy (Ea) and pre-exponential factor (A) via linear regression of ln(α) vs. 1/T plots .
  • Gas Chromatography/Mass Spectrometry (GC/MS) : Identify volatile decomposition products to infer reaction pathways (e.g., cleavage of alkyl chains vs. thiocarbonyl group degradation) .

Q. What is the role of N,N'-didecylthiourea in asymmetric catalysis?

  • Methodology :

  • Catalytic Screening : Test enantioselectivity in Michael addition or Mannich reactions using polar solvents (e.g., MeCN) and varying catalyst loadings (5–20 mol%). Monitor yields and enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents .
  • Structural Optimization : Modify substituents on the thiourea backbone to enhance hydrogen-bonding donor strength, which correlates with catalytic efficiency .

Advanced Research Questions

Q. How can substitution reaction mechanisms between N,N'-didecylthiourea and palladium(II) complexes be elucidated?

  • Methodology :

  • Kinetic Studies : Use stopped-flow spectrophotometry to measure rate constants (kobs) for ligand substitution with bio-relevant nucleophiles (e.g., thiourea derivatives). Apply Eyring or Arrhenius equations to determine thermodynamic parameters (ΔH‡, ΔS‡) .
  • Computational Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map transition states and compare experimental vs. theoretical activation barriers .

Q. What role do chalcogen-bonding interactions play in stabilizing the trans–trans conformation of N,N'-didecylthiourea?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Analyze intermolecular Se⋯S or S⋯S interactions in crystal lattices. Use Hirshfeld surface analysis to quantify interaction strengths .
  • DFT Calculations : Compare conformational energies (e.g., trans–trans vs. cis–cis) and simulate electron density maps to identify non-covalent interactions (NCI plots) .

Q. How can N,N'-didecylthiourea derivatives be integrated into materials science applications, such as electrocatalysts?

  • Methodology :

  • Doping Strategies : Utilize thiourea as a sulfur source in pyrolysis reactions with Fe–N–C precursors to synthesize S-doped carbon matrices. Characterize active sites via X-ray absorption spectroscopy (XAS) and correlate with oxygen reduction reaction (ORR) activity in fuel cells .
  • Surface Modification : Functionalize nanoparticles (e.g., Au or Pd) with thiourea ligands to study their role in stabilizing reactive intermediates during catalytic cycles .

Notes

  • Contradictions : While emphasizes Broido’s method for decomposition kinetics, advanced studies may require multi-step models (e.g., Flynn-Wall-Ozawa) for complex degradation pathways.
  • Gaps : Limited data on biological activity of N,N'-didecylthiourea; future work could explore cytotoxicity assays (e.g., MTT) for biomedical applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.